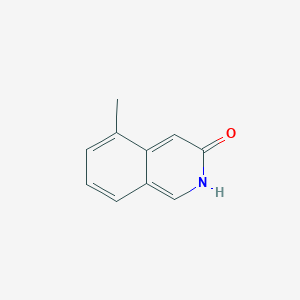

5-Methylisoquinolin-3-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9NO |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

5-methyl-2H-isoquinolin-3-one |

InChI |

InChI=1S/C10H9NO/c1-7-3-2-4-8-6-11-10(12)5-9(7)8/h2-6H,1H3,(H,11,12) |

InChI Key |

MPQZZTBNVJXJQM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC2=CNC(=O)C=C12 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Methylisoquinolin 3 Ol and Analogs

General Strategies for Isoquinoline (B145761) Core Construction

The formation of the isoquinoline nucleus is a cornerstone of heterocyclic chemistry, with several named reactions providing reliable pathways to this bicyclic system. These methods generally involve the cyclization of a suitably substituted β-phenylethylamine derivative.

Cyclization Reactions in Isoquinoline Ring Formation

Classical cyclization reactions remain fundamental to the synthesis of the isoquinoline core. The Bischler-Napieralski, Pomeranz-Fritsch, and Pictet-Spengler reactions are among the most prominent and widely utilized methods.

The Bischler-Napieralski reaction involves the intramolecular electrophilic aromatic substitution of a β-arylethylamide or β-arylethylcarbamate. wikipedia.orgorganicreactions.orgorganic-chemistry.org This reaction is typically carried out in the presence of a dehydrating agent under acidic conditions, with phosphoryl chloride (POCl₃) being a common reagent. wikipedia.org The reaction proceeds through the cyclization of the amide, leading to a 3,4-dihydroisoquinoline (B110456) intermediate, which can then be oxidized to the corresponding isoquinoline. wikipedia.orgorganicreactions.org The presence of electron-donating groups on the benzene (B151609) ring generally facilitates this reaction. organic-chemistry.org

The Pomeranz–Fritsch reaction provides a direct route to the isoquinoline ring system from a benzaldehyde (B42025) and a 2,2-dialkoxyethylamine. wikipedia.orgorganicreactions.orgthermofisher.comchemistry-reaction.com The reaction is acid-catalyzed and proceeds through the formation of a benzalaminoacetal intermediate, which then undergoes cyclization. wikipedia.orgchemistry-reaction.com Variations of this reaction, such as the Schlittler-Müller modification, allow for the synthesis of a wider range of substituted isoquinolines. organicreactions.org

The Pictet–Spengler reaction is another powerful tool for constructing the isoquinoline skeleton. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by a ring-closing reaction. organicreactions.orgthermofisher.comwikipedia.org This reaction is typically catalyzed by an acid and is particularly effective for substrates with electron-rich aromatic rings. wikipedia.org The initial product is a 1,2,3,4-tetrahydroisoquinoline (B50084), which can be subsequently aromatized to the isoquinoline. organicreactions.org

| Reaction | Starting Materials | Key Reagents/Conditions | Initial Product | Key Advantages |

|---|---|---|---|---|

| Bischler-Napieralski | β-Arylethylamides/Carbamates | POCl₃, P₂O₅, refluxing acid | 3,4-Dihydroisoquinoline | Good for 1-substituted isoquinolines |

| Pomeranz-Fritsch | Benzaldehyde and 2,2-Dialkoxyethylamine | Strong acid (e.g., H₂SO₄) | Isoquinoline | Direct route to the aromatic core |

| Pictet-Spengler | β-Arylethylamine and Aldehyde/Ketone | Acid catalyst (protic or Lewis) | 1,2,3,4-Tetrahydroisoquinoline | Mild conditions for activated systems |

Transition Metal-Catalyzed Coupling/Cyclization Cascade Reactions

Modern synthetic chemistry has seen the rise of transition-metal-catalyzed reactions for the efficient construction of complex heterocyclic systems. Palladium-catalyzed cross-coupling reactions, such as the Heck and Sonogashira reactions, have been adapted to create precursors for isoquinoline synthesis, often in a cascade or domino fashion. researchgate.netnih.govwikipedia.org

The Heck reaction , which involves the coupling of an unsaturated halide with an alkene, can be utilized to construct key C-C bonds in precursors that can then undergo cyclization to form the isoquinoline ring. researchgate.netwikipedia.orgorganic-chemistry.org For instance, a suitably substituted aryl halide can be coupled with an allylic amine derivative, with the resulting product poised for intramolecular cyclization.

The Sonogashira coupling , a reaction between a terminal alkyne and an aryl or vinyl halide, is another powerful tool in this context. nih.govorganic-chemistry.orgajouronline.combeilstein-journals.org This reaction can be used to introduce an alkyne moiety onto a benzene ring, which can then participate in a cyclization reaction to form the isoquinoline core. These cascade reactions, often catalyzed by palladium, offer high efficiency and functional group tolerance. researchgate.net

Specific Methodologies for Isoquinolin-3-ol Scaffold Synthesis

The synthesis of the isoquinolin-3-ol scaffold, and specifically 5-Methylisoquinolin-3-ol, requires methods that not only construct the isoquinoline core but also allow for the introduction of the hydroxyl group at the C-3 position and the methyl group at the C-5 position.

Approaches to 3-Hydroxyisoquinoline Derivatives

Several strategies have been developed for the synthesis of isoquinolin-3-ols. One approach involves the reaction of phenacetyl chlorides with alkyl or aryl thiocyanates in the presence of a Friedel-Crafts catalyst, which directly yields 1-substituted-isoquinolin-3-ols. rsc.org Another versatile method involves the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles, which can lead to a diverse array of highly substituted isoquinolines, including those with functionalities that can be converted to a hydroxyl group at the C-3 position.

Introduction and Functionalization of Methyl Substituents on the Isoquinoline Ring

The introduction of a methyl group at the C-5 position of the isoquinoline ring can be achieved through several methods. One common strategy is to start with a precursor that already contains the methyl group on the aromatic ring. For example, a substituted toluene (B28343) derivative can be elaborated into a β-phenylethylamine precursor for use in classical cyclization reactions.

Alternatively, C-H activation and functionalization strategies have emerged as powerful tools for the direct introduction of substituents onto the isoquinoline core. Transition-metal-catalyzed C(sp³)–H alkylation of methyl heteroarenes with alcohols represents a modern approach to introduce or elongate alkyl chains on heterocyclic systems. mdpi.com While direct C-5 methylation of a pre-formed isoquinoline-3-ol is challenging, functionalization of the C-5 position can be influenced by directing groups and the choice of catalyst.

Advanced and Sustainable Synthetic Approaches

In recent years, there has been a significant push towards the development of more sustainable and efficient synthetic methodologies. These "green" approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency. rsc.orgresearchgate.net

Microwave-assisted synthesis has been shown to accelerate many organic reactions, including the synthesis of isoquinolines and isoquinolinones. tandfonline.comresearchgate.netbenthamdirect.comnih.gov The use of microwave irradiation can lead to significantly shorter reaction times and, in some cases, improved yields compared to conventional heating methods.

Flow chemistry offers another sustainable alternative for the synthesis of quinolines and isoquinolines. researchgate.netvapourtec.com Continuous flow processes can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes. These techniques are being increasingly applied to the synthesis of complex heterocyclic compounds.

| Approach | Key Principles | Advantages | Potential Application for this compound |

|---|---|---|---|

| Microwave-Assisted Synthesis | Rapid heating through microwave irradiation | Reduced reaction times, often higher yields, potential for solvent-free reactions | Acceleration of cyclization or cross-coupling steps |

| Flow Chemistry | Continuous reaction in a microreactor | Enhanced safety, scalability, precise control over reaction conditions | Continuous production with improved efficiency and safety |

Application of Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of complex molecules under mild conditions. This approach utilizes a photocatalyst that, upon absorption of light, can initiate single-electron transfer (SET) processes to generate highly reactive intermediates.

Recent research has demonstrated a metal-free approach for the synthesis of isoquinolone derivatives through a photoinitiated deaminative [4+2] annulation of alkynes with N-amidepyridinium salts. acs.orgacs.org In this methodology, an organic dye, such as Eosin Y, serves as the photocatalyst. acs.org Upon irradiation with visible light (e.g., blue LEDs), the excited photocatalyst promotes the cleavage of the N–N bond in the N-amidepyridinium salt, generating a critical amide radical. This radical then undergoes addition to an alkyne, initiating a cyclization cascade that ultimately furnishes the isoquinolone product. acs.orgacs.org The reaction proceeds at room temperature and demonstrates good functional group tolerance and regioselectivity. acs.org

Another innovative photoredox method involves the denitrogenative insertion of terminal alkynes into 1,2,3-benzotriazinones. This process, also conducted at room temperature under visible-light irradiation, provides substituted isoquinolones in good yields. Mechanistic studies, including TEMPO trapping and radical clock experiments, support a single-electron-transfer pathway for this transformation.

A related photochemical strategy involves the controlled radical cyclization of o-alkynylated benzamides. researchgate.net This metal-free photoredox-catalyzed reaction proceeds via an amidyl N-centered radical addition to the C-C triple bond, facilitated by a proton-coupled electron transfer (PCET) process, to yield isoquinoline-1,3,4(2H)-triones under mild conditions. researchgate.netresearchgate.net

The table below summarizes the scope of the visible-light-induced deaminative [4+2] annulation reaction for the synthesis of various isoquinolone analogs. acs.org

Table 1: Synthesis of Isoquinolone Analogs via Photoredox Catalysis

| Entry | N-Amidepyridinium Salt | Alkyne | Product | Yield (%) |

|---|---|---|---|---|

| 1 | N-Benzamidopyridinium | Phenylacetylene | 4-Phenylisoquinolin-1(2H)-one | 85 |

| 2 | N-(4-Methylbenzamido)pyridinium | Phenylacetylene | 6-Methyl-4-phenylisoquinolin-1(2H)-one | 81 |

| 3 | N-(4-Methoxybenzamido)pyridinium | Phenylacetylene | 6-Methoxy-4-phenylisoquinolin-1(2H)-one | 75 |

| 4 | N-(4-Chlorobenzamido)pyridinium | Phenylacetylene | 6-Chloro-4-phenylisoquinolin-1(2H)-one | 78 |

| 5 | N-Benzamidopyridinium | 4-Ethynyltoluene | 4-(p-Tolyl)isoquinolin-1(2H)-one | 82 |

| 6 | N-Benzamidopyridinium | 1-Ethynyl-4-methoxybenzene | 4-(4-Methoxyphenyl)isoquinolin-1(2H)-one | 76 |

Electrochemical Synthesis Methodologies

Electrochemical synthesis offers a green and sustainable alternative to conventional methods by using electricity, a traceless reagent, to drive chemical reactions. This approach avoids the need for stoichiometric chemical oxidants or reductants, often leading to cleaner reaction profiles and simplified purification.

The construction of the isoquinolinone core has been successfully achieved through electrochemical methods. One notable example is the electrochemical-oxidation-induced intramolecular annulation of amides bearing CONHOR groups to form isoxazolidine-fused isoquinolin-1(2H)-ones. researchgate.net This process operates in an undivided cell and proceeds through the generation of amidyl radicals under metal-free, additive-free, and external oxidant-free conditions. The use of ethanol (B145695) as a green solvent and the scalability of the reaction to the gram level highlight its practical utility. researchgate.net

The mechanism involves the anodic oxidation of the amide substrate to generate an amidyl radical, which then undergoes an intramolecular C–H/N–H functionalization to forge the new heterocyclic ring system. This strategy represents a practical and environmentally benign route to complex isoquinolinone derivatives.

Another electrochemical approach enables the synthesis of 1-aminoisoquinoline (B73089) derivatives through the annulation of benzamidines with alkynes, catalyzed by Ru(III). This method also eliminates the need for stoichiometric oxidants. Furthermore, electrochemical methods have been developed for trifluoromethylation/cyclization cascades to produce isoquinoline-1,3-diones from N-aryl cinnamamides. nih.gov

The following table presents the substrate scope for the electrochemical synthesis of various isoxazolidine-fused isoquinolin-1(2H)-ones. researchgate.net

Table 2: Electrochemical Synthesis of Isoxazolidine-Fused Isoquinolin-1(2H)-one Analogs

| Entry | Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | N-methoxy-N-(2-vinylphenyl)benzamide | 2-methoxy-3-phenyl-2,3,3a,4-tetrahydroisoxazolo[2,3-b]isoquinolin-5(1H)-one | 85 |

| 2 | N-methoxy-N-(2-vinylphenyl)-4-methylbenzamide | 2-methoxy-3-(p-tolyl)-2,3,3a,4-tetrahydroisoxazolo[2,3-b]isoquinolin-5(1H)-one | 81 |

| 3 | N-methoxy-N-(2-vinylphenyl)-4-methoxybenzamide | 2-methoxy-3-(4-methoxyphenyl)-2,3,3a,4-tetrahydroisoxazolo[2,3-b]isoquinolin-5(1H)-one | 79 |

| 4 | N-methoxy-N-(2-vinylphenyl)-4-chlorobenzamide | 3-(4-chlorophenyl)-2-methoxy-2,3,3a,4-tetrahydroisoxazolo[2,3-b]isoquinolin-5(1H)-one | 75 |

| 5 | N-methoxy-N-(5-methyl-2-vinylphenyl)benzamide | 7-methyl-2-methoxy-3-phenyl-2,3,3a,4-tetrahydroisoxazolo[2,3-b]isoquinolin-5(1H)-one | 83 |

Continuous Flow Reaction Strategies

Continuous flow chemistry, often utilizing microreactors, has revolutionized chemical synthesis by offering superior control over reaction parameters, enhanced safety, and straightforward scalability. In a flow system, reagents are continuously pumped through a reactor where mixing and reaction occur, allowing for precise control of temperature, pressure, and residence time.

While the direct continuous flow synthesis of this compound is not extensively documented, the methodology has been successfully applied to the synthesis of closely related isoquinolinone scaffolds. A prominent example is the efficient multistep continuous flow synthesis of thieno[2,3-c]isoquinolin-5(4H)-one, a key building block for PARP-1 inhibitors. acs.orgacs.org This process involves a Suzuki coupling followed by the formation of an acyl azide (B81097) and a thermal Curtius rearrangement to cyclize the intermediate into the final product. acs.org

The flow process offers significant advantages over the batch synthesis, including improved safety by avoiding the isolation of potentially hazardous acyl azide intermediates, reduced reaction times, and simplified workup procedures. The scalability of the process was demonstrated by producing the target compound on a multigram scale with high yield and purity. acs.org The development of this robust protocol was aided by a statistical design of experiments (DoE), showcasing the synergy between process optimization and flow technology. acs.org

The successful application of flow chemistry to this and other complex heterocyclic systems suggests its high potential for the synthesis of this compound and its analogs, promising safer, more efficient, and scalable production routes. acs.orgnih.gov

The table below outlines the optimized conditions and results for the key cyclization step in the continuous flow synthesis of thieno[2,3-c]isoquinolin-5(4H)-one. acs.org

Table 3: Optimization of the Continuous Flow Curtius Rearrangement for Thieno[2,3-c]isoquinolin-5(4H)-one Synthesis

| Entry | Acyl Azide Concentration (M) | Temperature (°C) | Residence Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | 0.1 | 160 | 10 | 75 |

| 2 | 0.1 | 180 | 10 | 88 |

| 3 | 0.1 | 200 | 10 | 95 |

| 4 | 0.1 | 200 | 5 | 85 |

| 5 | 0.1 | 200 | 15 | 96 |

Structure Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through various one-dimensional and two-dimensional experiments, it is possible to map out the connectivity of atoms and infer their spatial relationships.

One-dimensional NMR forms the foundation of structural analysis. For 5-Methylisoquinolin-3-ol, the ¹H and ¹³C NMR spectra would provide crucial initial information.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), integration (the number of protons of each type), and multiplicity (splitting patterns due to coupling with neighboring protons). For this compound, one would expect to observe signals corresponding to the aromatic protons on the isoquinoline (B145761) core, a singlet for the methyl group, and a broad signal for the hydroxyl proton, which may exchange with deuterated solvents. The coupling constants (J-values) between adjacent aromatic protons would be critical in determining their relative positions on the benzene (B151609) ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would indicate the number of unique carbon atoms in the molecule. Given the structure of this compound, ten distinct carbon signals would be anticipated. The chemical shifts of these signals would help to identify the types of carbon atoms (e.g., sp² hybridized aromatic carbons, sp³ hybridized methyl carbon, and carbons bonded to heteroatoms like nitrogen and oxygen).

Hypothetical ¹H and ¹³C NMR Data for this compound:

Without experimental data, a precise data table cannot be generated. The following is a hypothetical representation of what might be expected.

| Atom Number | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| 1 | ||

| 3 | ||

| 4 | ||

| 5-CH₃ | ||

| 5 | ||

| 6 | ||

| 7 | ||

| 8 | ||

| 4a | ||

| 8a | ||

| 3-OH |

Note: The actual chemical shifts would depend on the solvent and experimental conditions.

Two-dimensional NMR experiments are essential for unambiguously assembling the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be instrumental in tracing the connectivity of the protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates proton signals with the carbon signals of the atoms they are directly attached to. This would allow for the definitive assignment of each proton to its corresponding carbon atom in the isoquinoline framework.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, correlations from the methyl protons to the C5 carbon and adjacent carbons would confirm the position of the methyl group.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are in close proximity. While less critical for a planar aromatic system like this for initial structure elucidation, they can provide information about through-space interactions and help to confirm assignments.

Mass Spectrometry (MS) for Molecular Information and Fragment Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns.

HRMS would be used to determine the accurate mass of the molecular ion of this compound with high precision. This allows for the calculation of the elemental formula (C₁₀H₉NO), confirming that the synthesized compound has the correct atomic composition.

Hypothetical HRMS Data for this compound:

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 160.0757 | Not found |

| [M+Na]⁺ | 182.0576 | Not found |

| [M-H]⁻ | 158.0611 | Not found |

Note: The observed m/z values are absent as no experimental data has been located.

In tandem mass spectrometry, the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed. The fragmentation pattern is characteristic of the molecule's structure and can help to distinguish it from isomers. For this compound, characteristic losses, such as the loss of CO, HCN, or fragments from the methyl group, would be expected. A systematic investigation of the fragmentation behaviors of isoquinoline alkaloids has shown that characteristic losses can provide a solid foundation for structural elucidation. rsc.org

Ion Mobility Spectrometry separates ions in the gas phase based on their size, shape, and charge. When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation. This technique is particularly powerful for distinguishing between isomers that have the same mass-to-charge ratio and might not be easily differentiated by mass spectrometry alone. For this compound, IMS could be used to separate it from other structural isomers, providing a unique collisional cross-section (CCS) value that can serve as an additional identifying characteristic.

Vibrational Spectroscopy: Infrared (IR) Analysis for Functional Group Identification

Vibrational spectroscopy, specifically Infrared (IR) spectroscopy, is a fundamental technique for identifying the functional groups within a molecule. mdpi.commdpi.com The IR spectrum of this compound reveals characteristic absorption bands that correspond to the specific vibrational modes of its constituent bonds. mdpi.com

Key functional groups and their expected vibrational frequencies include the hydroxyl (-OH) group, which typically exhibits a broad absorption band in the 3400–3200 cm⁻¹ region due to hydrogen bonding. The aromatic C-H stretching vibrations are anticipated to appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group is found in the 2975–2850 cm⁻¹ range. Stretching vibrations for the C=C and C=N bonds within the isoquinoline ring system are expected in the 1650–1450 cm⁻¹ region. researchgate.net Furthermore, the C-O stretching vibration associated with the hydroxyl group would likely be observed between 1260 cm⁻¹ and 1000 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H | Stretching (H-bonded) | 3400-3200 (broad) |

| Aromatic C-H | Stretching | >3000 |

| Methyl C-H | Stretching | 2975-2850 |

| C=C / C=N | Stretching | 1650-1450 |

| C-O | Stretching | 1260-1000 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within the conjugated π-system of a molecule. The isoquinoline core of this compound, being an aromatic N-heterocycle, is expected to display distinct absorption bands in the UV-Vis spectrum. scispace.com The UV absorption of isoquinoline is similar to that of quinoline (B57606) and naphthalene. thieme-connect.de

The spectrum is characterized by absorption maxima (λmax) resulting from π → π* and n → π* electronic transitions. acs.orgacs.org The extended conjugation in the bicyclic system typically results in strong absorptions. The position and intensity of these bands can be influenced by factors such as solvent polarity and pH, which affect the electronic distribution within the molecule.

| Electronic Transition | Expected Wavelength Range (nm) |

|---|---|

| π → π | 200-350 |

| n → π | >300 |

Integrated Spectroscopic Approaches for Comprehensive Structural Elucidation

For an unequivocal structural confirmation of this compound, an integrated approach combining multiple spectroscopic techniques is essential. nih.govresearchgate.net While IR and UV-Vis provide crucial information about functional groups and electronic systems, they are complemented by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework, revealing the chemical environment, connectivity, and number of protons and carbon atoms. Mass spectrometry determines the exact molecular weight and provides a fragmentation pattern, which helps to confirm the molecular formula and the integrity of the structural subunits. The collective analysis of data from IR, UV-Vis, NMR, and MS allows for a complete and unambiguous structural elucidation of the molecule. researchgate.net

| Spectroscopic Technique | Information Provided |

|---|---|

| Infrared (IR) Spectroscopy | Identification of key functional groups (-OH, C-H, C=C, C=N, C-O) |

| UV-Vis Spectroscopy | Characterization of the conjugated aromatic system |

| ¹H NMR Spectroscopy | Details on the proton environment and connectivity |

| ¹³C NMR Spectroscopy | Information on the carbon skeleton |

| Mass Spectrometry (MS) | Determination of molecular weight and formula |

Reactivity and Chemical Transformations of 5 Methylisoquinolin 3 Ol

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The reactivity of 5-Methylisoquinolin-3-ol in substitution reactions is a nuanced interplay between the electron-deficient pyridine (B92270) ring and the electron-rich benzene (B151609) ring, further modulated by the directing effects of the hydroxyl and methyl substituents.

Electrophilic Aromatic Substitution:

In electrophilic aromatic substitution (EAS), an electrophile replaces an atom, typically hydrogen, on the aromatic ring. byjus.comwikipedia.org The isoquinoline (B145761) ring system is generally less reactive towards electrophiles than benzene due to the electron-withdrawing nature of the nitrogen atom. wikipedia.org However, the presence of the activating hydroxyl (-OH) and methyl (-CH₃) groups on the benzene portion of this compound enhances its reactivity towards electrophiles at this ring.

Both the hydroxyl group at C3 and the methyl group at C5 are ortho-, para-directing activators. The hydroxyl group strongly activates the ring, directing incoming electrophiles primarily to the C4 position (ortho). The methyl group also activates the ring and directs to its ortho (C6) and para (C8) positions. The combined effect of these two groups makes the C4, C6, and C8 positions the most likely sites for electrophilic attack. The precise outcome of a reaction would depend on the specific electrophile and reaction conditions. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comlibretexts.org

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.orgbyjus.comwikipedia.org Aromatic rings, being electron-rich, are generally resistant to nucleophilic attack unless they are substituted with strong electron-withdrawing groups. wikipedia.org The pyridine ring of isoquinoline is more susceptible to nucleophilic attack than the benzene ring. For this compound, nucleophilic substitution would be more likely to occur on the pyridine ring, particularly if a good leaving group is present at the C1 position. The Chichibabin reaction, for instance, allows for the amination of pyridine rings. wikipedia.org

| Reaction Type | Key Features for this compound | Predicted Regioselectivity |

| Electrophilic Aromatic Substitution | Activating -OH at C3 and -CH₃ at C5 on the benzene ring. | Primarily C4, C6, and C8. |

| Nucleophilic Aromatic Substitution | Electron-deficient pyridine ring. | Primarily C1, especially with a leaving group. |

Oxidation and Reduction Pathways

The presence of the phenolic hydroxyl group and the isoquinoline core imparts specific oxidation and reduction characteristics to this compound.

Oxidation:

Phenolic isoquinolines are susceptible to oxidation. jst.go.jprsc.orgntu.ac.uk The hydroxyl group can be oxidized to a quinone-type structure. For instance, phenolic tetrahydroisoquinoline-1-carboxylic acids undergo oxidative decarboxylation. rsc.orgntu.ac.uk In the case of this compound, oxidation could potentially lead to the formation of isoquinoline-3,X-diones, where X represents another position on the ring system, depending on the oxidizing agent and reaction conditions. Oxidative coupling reactions are also possible, particularly in the presence of enzymes or specific chemical oxidants, leading to dimeric structures. jst.go.jp

Reduction:

The isoquinoline ring can be reduced under various conditions. Catalytic hydrogenation or reduction with reagents like sodium borohydride (B1222165) can reduce the pyridine ring selectively to yield a 1,2,3,4-tetrahydroisoquinoline (B50084) derivative. rsc.orgiust.ac.irpharmaguideline.com The specific conditions of the reduction will determine the extent of saturation. The reduction of the C=N bond in the pyridine ring is a common transformation. rsc.org A regioselective hydrosilylation has also been reported for the reduction of isoquinolines. nih.gov

| Transformation | Reagents/Conditions | Potential Product |

| Oxidation | Oxidizing agents (e.g., Fremy's salt, enzymes) | Isoquinoline-dione derivatives, dimeric products |

| Reduction | Catalytic hydrogenation (e.g., H₂/Pd), NaBH₄, Hydrosilylation | 5-Methyl-1,2,3,4-tetrahydroisoquinolin-3-ol |

Derivatization Strategies via Hydroxyl and Methyl Functional Groups

The hydroxyl and methyl groups of this compound serve as handles for a variety of derivatization reactions, allowing for the synthesis of a diverse range of analogues. nih.govrsc.orgmdpi.com

Derivatization of the Hydroxyl Group:

The phenolic hydroxyl group at C3 is a versatile site for modification. Common derivatization strategies include: researchgate.net

Etherification: Reaction with alkyl halides in the presence of a base to form ethers.

Esterification: Acylation with acyl chlorides or anhydrides to produce esters. nih.gov

Reaction with Isocyanates: Formation of carbamates through reaction with isocyanates. nih.gov

These modifications can significantly alter the physicochemical properties of the parent molecule.

Functionalization of the Methyl Group:

The methyl group at C5, being attached to an aromatic ring, can also be functionalized. While typically less reactive than the hydroxyl group, it can undergo reactions such as:

Side-chain Halogenation: Free-radical halogenation to introduce a halogen atom, which can then be further substituted.

Oxidation: Oxidation to a carboxylic acid group under strong oxidizing conditions.

Deprotonation and Nucleophilic Addition: The methyl group can be deprotonated with a strong base to form a carbanion, which can then react with various electrophiles. researchgate.net

| Functional Group | Derivatization Strategy | Reagents | Product Class |

| Hydroxyl (-OH) at C3 | Etherification | Alkyl halide, Base | Ethers |

| Esterification | Acyl chloride, Anhydride | Esters | |

| Carbamate formation | Isocyanate | Carbamates | |

| Methyl (-CH₃) at C5 | Side-chain Halogenation | NBS, Light/Heat | Halomethyl derivatives |

| Oxidation | KMnO₄, K₂Cr₂O₇ | Carboxylic acid | |

| Nucleophilic Addition | Strong base, Electrophile | Substituted methyl derivatives |

Biological and Pharmacological Research Perspectives on 5 Methylisoquinolin 3 Ol

Antimicrobial Efficacy and Mechanisms

Antiviral Properties

Direct studies detailing the antiviral effects of 5-Methylisoquinolin-3-ol are not presently available in peer-reviewed literature. However, the parent isoquinoline (B145761) structure is a key feature in many compounds exhibiting significant antiviral activity. Research into various isoquinoline alkaloids has demonstrated a broad spectrum of action against several types of viruses.

For instance, a study involving 33 different isoquinoline alkaloids showed selective inhibitory activity against the Parainfluenza virus (PI-3), an RNA virus, with minimum inhibitory concentrations ranging from 0.5 to 64 µg/ml, though they were found to be inactive against the DNA virus Herpes simplex (HSV). ajmb.org Other research has identified isoquinolone derivatives as potent inhibitors of influenza A and B viruses, with one hit compound showing 50% effective concentrations (EC₅₀) between 0.2 and 0.6 µM. nih.gov The isoquinoline framework has also been investigated for activity against other viruses, including HIV and human papillomavirus (HPV). nih.gov Given the established antiviral potential of the isoquinoline class, this compound may warrant investigation as a potential antiviral agent.

Modulation of Bacterial Quorum Sensing Systems

There is no specific data on the modulation of bacterial quorum sensing (QS) systems by this compound. Quorum sensing is a cell-to-cell communication process that allows bacteria to regulate gene expression in response to population density, often controlling virulence and biofilm formation. nih.govyoutube.com Interrupting this signaling pathway is a promising strategy for developing new antimicrobial therapies. nih.gov

Research on other isoquinoline derivatives suggests that this chemical class can interfere with QS systems. For example, certain novel isoquinoline compounds have been shown to down-regulate the expression of key virulence factors in Pseudomonas aeruginosa, such as PQS, elastase, and pyocyanin, which are controlled by quorum sensing. youtube.com These compounds were found to inhibit proteins crucial for the synthesis of QS signaling molecules. youtube.com Another study on isoquinoline-3-carboxylic acid demonstrated its ability to inhibit motility and biofilm formation in plant pathogens, behaviors often regulated by QS. mdpi.com These findings suggest that the isoquinoline scaffold, and potentially this compound, could serve as a template for the development of quorum sensing inhibitors.

Anti-inflammatory Response Modulation

While this compound has not been specifically evaluated for its anti-inflammatory properties, the isoquinoline alkaloid family is well-documented for its ability to modulate inflammatory responses. nih.govnih.gov Many isoquinoline-based compounds exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. researchgate.net

For example, certain novel isoquinoline-1-carboxamides have been shown to potently suppress the production of interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and nitric oxide (NO) in lipopolysaccharide-stimulated microglial cells. nih.gov The mechanism for this action often involves the inhibition of key signaling pathways, such as the mitogen-activated protein kinases (MAPKs) and nuclear factor-kappa B (NF-κB) pathways. nih.gov Other studies have highlighted the role of isoquinoline alkaloids in inhibiting the p38 MAPK signaling pathway, which is a significant target in controlling inflammation. nih.gov This consistent anti-inflammatory activity across a range of derivatives suggests that this compound could be a candidate for future anti-inflammatory research.

Neuropharmacological Investigations and Enzyme Inhibition

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Specific inhibitory activity of this compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has not been reported. However, the inhibition of these enzymes is a well-established property of many isoquinoline alkaloids and is a key strategy in the management of Alzheimer's disease. nih.govnih.gov

Numerous studies have quantified the ChE-inhibiting effects of various isoquinoline compounds. Berberine, a prominent isoquinoline alkaloid, has been shown to be a potent dual inhibitor of both AChE and BChE. nih.gov Research on alkaloids from Macleaya cordata identified chelerythrine (B190780) as a highly active inhibitor against both enzymes. researchgate.net Similarly, alkaloids isolated from Berberis vulgaris have demonstrated significant inhibitory activity, particularly against BChE. nih.govresearchgate.net The consistent ability of the isoquinoline scaffold to interact with these enzymes makes this compound a molecule of interest for future screening.

| Compound | Enzyme | IC₅₀ (µM) | Source |

|---|---|---|---|

| Berberine | AChE | 0.72 µg/mL | nih.gov |

| Palmatine | AChE | 6.29 µg/mL | nih.gov |

| (-)-Corydalmine | BChE | 7.78 µg/mL | nih.gov |

| Chelerythrine | AChE | 0.72 | researchgate.net |

| Chelerythrine | BChE | 2.15 | researchgate.net |

| Aromoline | hBuChE | 0.82 | researchgate.net |

Monoamino Oxidase (MAO) Inhibition

There is no available research on the inhibition of monoamine oxidase (MAO) enzymes by this compound. MAO inhibitors are a class of drugs used in the treatment of depression and neurodegenerative disorders like Parkinson's disease. wikipedia.orgmayoclinic.org The isoquinoline structure is a known scaffold for MAO inhibition.

Studies have shown that different classes of isoquinolines can selectively inhibit either MAO-A or MAO-B. nih.gov For example, certain R-enantiomers of 1,2,3,4-tetrahydroisoquinolines demonstrated stereoselective competitive inhibition of MAO-A, with Kᵢ values in the low micromolar range. nih.gov In contrast, other derivatives like 1,2,3,4-tetrahydroisoquinoline (B50084) itself showed marked inhibition of MAO-B. nih.gov The N-methylisoquinolinium ion has also been identified as a competitive inhibitor of MAO-A with an apparent Kᵢ value of 20.4 µM. nih.gov This body of research indicates the potential of the isoquinoline core, and by extension this compound, to be developed into specific MAO inhibitors.

| Compound | Enzyme | Inhibition Constant (Kᵢ) | Source |

|---|---|---|---|

| Salsolidine (R enantiomer) | MAO-A | 6 µM | nih.gov |

| Carnegine (R enantiomer) | MAO-A | 2 µM | nih.gov |

| 1,2,3,4-Tetrahydroisoquinoline | MAO-B | 15 µM | nih.gov |

| N-Methylisoquinolinium ion (N-MIQ) | MAO-A | 20.4 µM (apparent Kᵢ) | nih.gov |

Antimalarial and Antiparasitic Potential

The potential of this compound as an antimalarial or antiparasitic agent has not been investigated. Nevertheless, the isoquinoline alkaloid framework is a well-established source of compounds with potent activity against various parasites, including the malaria parasite Plasmodium falciparum and protozoa such as Trypanosoma and Leishmania. nih.govnih.gov

Naphthylisoquinoline alkaloids, for instance, have demonstrated strong growth-inhibiting activities against P. falciparum and are effective against Leishmania major amastigotes in the low submicromolar range. nih.gov Other studies on natural isoquinoline alkaloids have identified compounds active against Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania infantum (a cause of visceral leishmaniasis), with IC₅₀ values in the micromolar range. nih.gov The proven success of the isoquinoline scaffold in yielding potent antiparasitic leads makes derivatives like this compound worthy of future investigation in this therapeutic area. researchgate.net

| Compound | Parasite | Activity Metric | Value (µM) | Source |

|---|---|---|---|---|

| Haemanthamine | L. infantum (promastigote) | IC₅₀ | 0.6 | nih.gov |

| Lycorine | T. cruzi (amastigote) | IC₅₀ | 7.70 | nih.gov |

| Ancistrocladinium B | L. major (amastigote) | EC₅₀ | 0.05 | nih.gov |

| Synthetic isoquinolinium salt | L. major (amastigote) | EC₅₀ | 0.11 | nih.gov |

Medicinal Chemistry and Rational Drug Design of 5 Methylisoquinolin 3 Ol Derivatives

Structure-Activity Relationship (SAR) Studies for Specific Biological Targets

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of 5-methylisoquinolin-3-ol derivatives influences their biological activity. These studies systematically alter parts of the molecule to identify key structural motifs responsible for target interaction and pharmacological effects.

For isoquinoline (B145761) derivatives, SAR studies have revealed critical insights. For instance, in the context of tankyrase inhibitors, which are relevant in cancer therapy, modifications at the 3- and 5-positions of the isoquinolin-1-one core have been shown to significantly impact potency. researchgate.netresearchgate.net A study on 3-aryl-5-substituted-isoquinolin-1-ones demonstrated that different substituents at these positions modulate the inhibitory activity against tankyrase enzymes (TNKS). researchgate.netresearchgate.net For example, a methyl group at the 5-position, as in this compound, can influence the binding affinity and selectivity for the target protein. researchgate.netnih.gov

The following table summarizes the SAR findings for a series of 3-aryl-5-substituted isoquinolin-1-ones as tankyrase inhibitors, highlighting the impact of substitutions on inhibitory concentration (IC₅₀).

| Compound | R (at position 5) | TNKS IC₅₀ (nM) | WNT-Luc IC₅₀ (nM) |

| 10 | Methoxy | 104 | 120 |

| 11 | Methyl | 34 | 59 |

| 12 | CH₂ | 19 | 136 |

| 13 | Chloro | 128 | 483 |

| 14 | Chloro | 151 | 364 |

| 15 | Fluoro | 16 | 1730 |

| 16 | H | 18 | >10000 |

| Data sourced from a study on 3-aryl-5-substituted-isoquinolin-1-ones as potent tankyrase inhibitors. researchgate.net |

These studies underscore the importance of the substituent at the 5-position in determining the biological activity of isoquinoline derivatives. The methyl group in this compound is therefore a critical feature that can be fine-tuned to optimize interactions with specific biological targets.

Design Principles for Novel Analogs and Derivatives

The design of novel analogs of this compound is guided by principles of rational drug design, which aim to create molecules with improved therapeutic profiles. nih.gov These principles often involve modifying the lead compound to enhance its potency, selectivity, and pharmacokinetic properties. nih.gov

Key design strategies for isoquinoline derivatives include:

Functional Group Modification: Altering or substituting functional groups to improve interactions with the biological target. nih.gov For example, the hydroxyl group at the 3-position and the methyl group at the 5-position of this compound can be modified to explore different binding interactions.

Scaffold Hopping: Replacing the isoquinoline core with other heterocyclic systems to explore new chemical space while retaining key pharmacophoric features.

Isosteric and Bioisosteric Replacements: Substituting atoms or groups with others that have similar physical or chemical properties to improve the molecule's drug-like characteristics. nih.gov

Strategies for Lead Optimization and Compound Improvement

Common strategies for lead optimization of isoquinoline-based compounds include:

Improving Metabolic Stability: Modifications to the isoquinoline scaffold can be made to block sites of metabolic degradation, thereby increasing the compound's half-life and duration of action. wuxiapptec.com

Structure-Based Drug Design: When the three-dimensional structure of the biological target is known, computational methods like molecular docking can be used to design modifications that enhance binding affinity and selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to predict the biological activity of new analogs based on their physicochemical properties, guiding the synthesis of more potent compounds. japsonline.com

The process of hit-to-lead optimization can be complex and often involves a multidisciplinary approach combining medicinal chemistry, computational modeling, and biological testing. shsmu.edu.cn

Multi-Targeting Approaches for Complex Pathologies

For complex diseases like cancer and neurodegenerative disorders, which often involve multiple biological pathways, multi-target drugs can offer significant advantages over single-target agents. nih.govmdpi.com A multi-target approach aims to design a single molecule that can modulate several disease-relevant targets simultaneously, potentially leading to enhanced efficacy and a reduced risk of drug resistance. nih.govresearchgate.net

The isoquinoline scaffold is well-suited for the development of multi-target ligands due to its structural versatility, which allows for the incorporation of different pharmacophoric elements. nih.govresearchgate.net For instance, derivatives of isoquinoline have been investigated as dual inhibitors of topoisomerase I and II for cancer therapy. nih.gov Research has also explored the potential of isoquinoline alkaloids to address the multifactorial nature of neurodegenerative diseases by targeting oxidative stress and inflammation. researchgate.net

The design of multi-target drugs often involves integrating pharmacophores from known inhibitors of different targets into a single molecular framework. Virtual screening and molecular docking are valuable tools for identifying compounds with the potential to bind to multiple targets. frontiersin.org

Scaffold Diversity and Bioisosteric Replacements in Isoquinoline Design

Generating scaffold diversity is a key strategy in medicinal chemistry to explore new chemical space and identify novel drug candidates. rsc.org For the isoquinoline framework, various synthetic methods have been developed to create a wide range of derivatives with diverse substitution patterns. acs.orgacs.orgorganic-chemistry.org Techniques like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions are classic methods for isoquinoline synthesis, and modern variations, including microwave-assisted synthesis, have improved their efficiency. organic-chemistry.orgnumberanalytics.com

Bioisosteric replacement is a powerful tool in drug design used to optimize the physicochemical and pharmacological properties of a lead compound. drughunter.com This strategy involves substituting a functional group with another that has similar steric and electronic properties, which can lead to improved potency, selectivity, metabolic stability, or reduced toxicity. princeton.eduu-tokyo.ac.jp

In the context of isoquinoline design, bioisosteric replacements can be applied to various parts of the molecule. For example:

The hydroxyl group of this compound could be replaced with other groups like an amine, thiol, or a small heterocycle to alter its hydrogen bonding capacity and acidity. nih.gov

The methyl group could be substituted with other small alkyl groups or a halogen to fine-tune lipophilicity and steric interactions. nih.gov

The isoquinoline core itself can be considered a bioisostere of other bicyclic aromatic systems.

The following table provides examples of common bioisosteric replacements for functional groups relevant to this compound.

| Original Group | Bioisosteric Replacement(s) | Potential Impact |

| Hydroxyl (-OH) | Amine (-NH₂), Thiol (-SH), Methoxy (-OCH₃), Oxetane | Altered H-bonding, acidity, basicity, and metabolic stability u-tokyo.ac.jpnih.gov |

| Carboxylic Acid (-COOH) | Tetrazole, Hydroxamic Acid, Sulfonamide | Improved metabolic stability, cell permeability, and oral bioavailability drughunter.com |

| Amide (-CONH-) | 1,2,3-Triazole, Oxadiazole, Sulfonamide | Enhanced metabolic stability and altered conformational properties cambridgemedchemconsulting.com |

| Phenyl Ring | Thiophene, Pyridine (B92270), Cyclohexyl | Modified aromaticity, polarity, and solubility |

| This table presents general examples of bioisosteric replacements and their potential effects in drug design. |

By employing these strategies of generating scaffold diversity and making strategic bioisosteric replacements, medicinal chemists can systematically explore the chemical space around the this compound scaffold to develop new and improved therapeutic agents. nih.govrsc.org

Theoretical and Computational Chemistry Studies

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. isfcppharmaspire.com This method is instrumental in drug discovery for identifying potential drug candidates by simulating the interaction between a ligand and a protein's binding site. mdpi.comjddtonline.info

While specific molecular docking studies for 5-Methylisoquinolin-3-ol are not extensively documented in the provided search results, the broader class of isoquinoline (B145761) derivatives has been the subject of numerous docking analyses. eurekaselect.comnih.govbenthamdirect.com These studies aim to identify potential inhibitors for a variety of protein targets. For instance, isoquinoline derivatives have been investigated as potential inhibitors of SARS-CoV-2 Mpro, a key enzyme in the virus's replication cycle. eurekaselect.comnih.govbenthamdirect.com In such studies, a library of isoquinoline compounds is docked into the active site of the protein to predict their binding affinity and interaction patterns. eurekaselect.comnih.govbenthamdirect.com The binding energy, a measure of the strength of the interaction, is calculated, with lower values indicating a more stable complex. mdpi.comresearchgate.net

Key interactions often observed in these docking studies include hydrogen bonds, which play a crucial role in the stability of the ligand-protein complex. plos.org The specific amino acid residues involved in these interactions are also identified, providing insights into the mechanism of inhibition. For example, studies on isoquinoline derivatives as cholinesterase inhibitors have identified key interactions within the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net

Table 1: Representative Molecular Docking Data for Isoquinoline Derivatives

| Target Protein | Ligand Class | Key Interacting Residues (Example) | Predicted Binding Affinity (Example) |

|---|---|---|---|

| SARS-CoV-2 Mpro | Isoquinoline Derivatives | Cys145, His41, Met165 | -7.0 to -9.0 kcal/mol |

| Acetylcholinesterase (AChE) | Tetrahydro-isoquinoline Derivatives | Tyr128, Trp84, Phe330 | Not Specified |

Quantum Chemical Calculations (e.g., DFT, ab initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the electronic structure and reactivity of molecules. mdpi.comnih.gov These methods can predict various molecular properties, including the distribution of electron density, the energies of molecular orbitals, and the molecule's reactivity towards electrophilic and nucleophilic attack. rsc.org

For isoquinoline derivatives, DFT calculations have been employed to understand their chemical behavior and potential for further chemical modifications. mdpi.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. physchemres.org

While specific DFT studies on this compound are not detailed in the search results, studies on related structures like isoindole derivatives provide insights into the types of information that can be obtained. mdpi.com For example, DFT calculations can reveal that the HOMO is often located over the aromatic ring system, while the LUMO may be distributed over other parts of the molecule. mdpi.com This information is crucial for predicting how the molecule will interact with other chemical species.

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational methods can be used to predict spectroscopic data, such as NMR and IR spectra, which can aid in the structural elucidation of newly synthesized compounds. q-chem.commdpi.com By comparing the calculated spectra with experimental data, the proposed structure of a molecule can be confirmed. researchgate.net

The prediction of NMR chemical shifts and coupling constants, as well as IR vibrational frequencies, can be achieved through quantum chemical calculations. physchemres.orgq-chem.com While specific predictions for this compound were not found, the general methodology is well-established. q-chem.commdpi.com For example, in the study of polyarsenicals, DFT-calculated IR spectra were crucial in correctly identifying the structure of a natural product when NMR data was ambiguous. mdpi.com

Cheminformatics and Virtual Screening Applications in Drug Discovery

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds. mdpi.com Virtual screening is a key application of cheminformatics in drug discovery, where large libraries of compounds are computationally evaluated for their potential to bind to a biological target. mdpi.comjddtonline.info

The isoquinoline scaffold has been used as a template in fragment-based drug discovery (FBDD) and virtual screening campaigns. researchoutreach.org In FBDD, small molecular fragments are screened for binding to a target, and promising fragments are then merged or grown to create more potent lead compounds. researchoutreach.org Isoquinoline derivatives have been identified as promising starting points for the development of kinase inhibitors using this approach. acs.org

Virtual screening of large compound databases has also been used to identify novel isoquinoline-based inhibitors for various targets, such as leucine (B10760876) aminopeptidase. mdpi.com These in silico approaches are cost-effective and can significantly accelerate the initial stages of drug discovery. jddtonline.info

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Chloroquine |

| Acarbose |

| Cisplatin |

| Trimethoprim |

| Rapamycin |

| Tacrolimus (FK506) |

| Curcumin |

| Apigenin |

| Ruscogenin |

| Neoruscogenin |

| Stigmasterol |

| Gamma-sitosterol |

| Celecoxib |

| Amoxicillin |

Future Research Directions and Translational Outlook

Development of Innovative and Efficient Synthetic Routes

While classical methods for isoquinoline (B145761) synthesis are well-established, future research must focus on developing more efficient, scalable, and environmentally benign synthetic routes for 5-Methylisoquinolin-3-ol and its analogs. Modern synthetic strategies offer significant advantages in terms of atom economy, functional group tolerance, and access to novel chemical space.

Key areas for development include:

Electro- and Photocatalysis : Green chemistry approaches such as electrosynthesis and photoredox catalysis are gaining prominence. rsc.org Developing a photocatalytic or electrochemical route could minimize the use of harsh reagents and high temperatures, aligning with sustainable chemical manufacturing principles.

Flow Chemistry : Continuous flow reactors offer precise control over reaction parameters, enhanced safety, and straightforward scalability. Converting batch syntheses of this compound to a continuous flow process could streamline production for further biological evaluation and potential commercialization.

High-Throughput Synthesis : Technologies like acoustic droplet ejection (ADE) enable the rapid synthesis and screening of thousands of compounds at the nanoscale. researchgate.net This technology could be employed to build a library of derivatives around the this compound core, facilitating rapid structure-activity relationship (SAR) studies. researchgate.net

Discovery of Undiscovered Biological Activities and Therapeutic Applications

The broad bioactivity of the isoquinoline family suggests that this compound may possess significant, yet undiscovered, therapeutic potential. rsc.orgcymitquimica.com A systematic and comprehensive screening strategy is essential to identify novel biological targets and applications.

Future research should involve screening this compound against a diverse panel of targets implicated in various diseases. Based on the known activities of related isoquinoline compounds, several therapeutic areas warrant investigation.

Table 1: Potential Therapeutic Applications for this compound Based on Known Isoquinoline Derivative Activities

| Therapeutic Area | Potential Mechanism of Action | Supporting Evidence from Isoquinoline Derivatives |

|---|---|---|

| Oncology | Inhibition of apoptosis proteins (IAPs); cytotoxicity via apoptosis induction; inhibition of kinases. nih.gov | Isoquinoline derivatives have shown potent IAP inhibitory activity and cytotoxic effects on cancer cell lines. nih.gov Some alkaloids exhibit significant antitumor properties. rsc.org |

| Neurodegenerative Diseases | Inhibition of caspase-3 to prevent apoptosis; inhibition of phosphodiesterase 10A (PDE10A). acs.orgcommonorganicchemistry.com | Isoquinoline-1,3,4-trione derivatives are potent caspase-3 inhibitors, while other analogs act as PDE10A inhibitors for treating psychosis and schizophrenia. acs.orgcommonorganicchemistry.com |

| Inflammatory Disorders | Modulation of inflammatory pathways; reduction of pro-inflammatory cytokines. researchoutreach.org | Fragment-based design has yielded isoquinoline derivatives as anti-inflammatory agents. researchoutreach.org The scaffold is known for its anti-inflammatory effects. rsc.org |

| Infectious Diseases | Antimicrobial and antiviral activity. rsc.org | Various isoquinoline alkaloids have demonstrated antibacterial, antifungal, and antiviral properties. rsc.orgphytojournal.com |

| Metabolic Diseases | Antidiabetic effects; potential modulation of metabolic enzymes. rsc.org | Natural isoquinoline alkaloids have been reported to possess antidiabetic activities. rsc.org |

| Cardiovascular Conditions | Inhibition of plasma kallikrein for treating angioedema; cardioprotective effects. rsc.orggoogle.com | Heterocyclic derivatives including isoquinolines have been developed as plasma kallikrein inhibitors. google.com |

This systematic screening will generate crucial data, pointing towards the most promising therapeutic avenues for this compound.

Advanced Mechanistic Elucidation at the Cellular and Molecular Levels

Once a promising biological activity is identified, a deep understanding of the compound's mechanism of action (MoA) at the molecular and cellular levels is critical for its development as a therapeutic agent. Future research must employ advanced analytical and imaging techniques to move beyond preliminary findings.

Key approaches for mechanistic elucidation include:

Target Identification and Validation : Techniques such as thermal shift assays, affinity chromatography-mass spectrometry, and chemoproteomics can identify the direct protein targets of this compound.

Structural Biology : Co-crystallization of the compound with its target protein or the use of cryogenic electron microscopy (cryo-EM) can reveal the precise binding mode and the molecular interactions that drive its activity.

Omics-Based Approaches : Analyzing changes in the transcriptome, proteome, and metabolome of cells treated with the compound can provide a global view of the affected signaling pathways and cellular processes.

Advanced Cellular Imaging : Techniques like super-resolution microscopy and high-content imaging can be used to visualize the compound's subcellular localization and its effect on cellular morphology and protein dynamics in real-time.

These detailed mechanistic studies are indispensable for optimizing lead compounds and predicting both efficacy and potential off-target effects.

Integration of High-Throughput Screening and Artificial Intelligence in Compound Discovery

The convergence of high-throughput screening (HTS) and artificial intelligence (AI) is revolutionizing drug discovery. researchoutreach.orgmdpi.com This synergy offers a powerful paradigm for accelerating the development of this compound and its analogs.

The future workflow should involve:

High-Throughput Screening (HTS) : HTS campaigns can rapidly test this compound and a library of its derivatives against hundreds or thousands of biological targets. researchoutreach.org This approach has successfully identified lead compounds from large libraries for various diseases. nih.govacs.org

AI-Driven Data Analysis : The vast datasets generated by HTS can be analyzed using machine learning (ML) algorithms to build predictive models. These models can establish quantitative structure-activity relationships (QSAR), identifying key molecular features responsible for biological activity. mdpi.com

Generative AI for de Novo Design : AI platforms, including generative adversarial networks (GANs), can design novel molecules from scratch. nih.gov By training these models on data from this compound and its analogs, researchers can generate new virtual compounds predicted to have superior potency, selectivity, and pharmacokinetic properties. nih.govannualreviews.org

AI for Property Prediction : AI tools can predict crucial drug-like properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET), early in the discovery process. mdpi.comip-korea.org This allows for the prioritization of compounds with a higher probability of success in later clinical stages, reducing time and cost. annualreviews.organnualreviews.org

By integrating these technologies, researchers can create an iterative cycle of design, synthesis, testing, and analysis that is significantly more efficient than traditional methods, paving the way for the rapid translation of this compound from a laboratory chemical to a potential clinical candidate.

Q & A

Q. What are the standard synthetic routes for 5-Methylisoquinolin-3-ol, and what methodological considerations are critical for optimizing yield?

Synthesis of this compound typically involves cyclization reactions, reduction steps, and purification protocols. For example, analogous isoquinoline derivatives are synthesized via acid-catalyzed cyclization using reagents like chloral hydrate and concentrated H₂SO₄, followed by reduction with Zn/HOAc . Key considerations include:

- Catalyst selection : Acid strength (e.g., H₂SO₄ vs. milder acids) impacts reaction efficiency and byproduct formation.

- Temperature control : Exothermic steps (e.g., cyclization) require gradual heating to avoid decomposition.

- Purification : Column chromatography or recrystallization is critical for isolating high-purity products.

Q. How should researchers characterize the purity and structural integrity of this compound?

Characterization requires a multi-technique approach:

- NMR spectroscopy : Confirm regiochemistry and methyl group placement via ¹H/¹³C NMR chemical shifts.

- HPLC : Assess purity (>95% is standard for biological assays) using reverse-phase columns with UV detection .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula and detects isotopic patterns.

- Melting point analysis : Compare observed values with literature data to confirm crystallinity .

Q. What are the stability profiles of this compound under varying storage conditions?

While direct data on this compound is limited, structurally related isoquinolines show:

- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation.

- Moisture sensitivity : Use desiccants in sealed containers to avoid hydrolysis .

- Long-term stability : Monitor via periodic HPLC analysis; degradation products may form under oxidative conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Contradictions often arise from variability in experimental design. To address this:

- Standardize assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and control compounds to ensure reproducibility .

- Dose-response validation : Perform IC₅₀/EC₅₀ curves across multiple replicates to confirm activity thresholds.

- Meta-analysis : Systematically compare literature data using tools like PRISMA guidelines to identify confounding variables (e.g., solvent effects) .05 文献检索Literature search for meta-analysis02:58

Q. What advanced multi-step synthetic strategies are employed for functionalizing this compound?

Functionalization often involves:

- Protecting group chemistry : Use tert-butyldimethylsilyl (TBS) groups to shield hydroxyl moieties during regioselective alkylation .

- Transition-metal catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) introduces aryl/heteroaryl substituents at the 1-position .

- Multi-component reactions : Leverage Ugi or Passerini reactions to generate diverse analogs with tailored pharmacophores .

Q. How can researchers ensure methodological rigor when analyzing contradictory spectral data for this compound derivatives?

- Triangulation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and computational modeling (DFT) .

- Batch consistency : Compare synthetic batches using LC-MS to detect trace impurities affecting spectral clarity .

- Collaborative verification : Share raw data with independent labs to confirm interpretations .

Q. What strategies mitigate ethical and reproducibility challenges in studies involving this compound?

- Data transparency : Publish full synthetic protocols, including failed attempts, to aid replication .

- Ethical compliance : Adhere to institutional guidelines for hazardous waste disposal (e.g., neutralization of acidic byproducts) .

- Long-term data retention : Archive spectral and assay data for 5–10 years to support future meta-analyses .

Methodological Best Practices

- Experimental design : Use factorial designs to test multiple variables (e.g., solvent polarity, temperature) simultaneously .

- Contradiction analysis : Apply Bradford-Hill criteria to evaluate causality in structure-activity relationships .

- Literature review : Combine database searches (Scifinder, Reaxys) with backward/forward citation tracking to identify knowledge gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.